Regioisomeric Methoxy Positioning: 3,4-Dimethoxy vs. 2,3-Dimethoxybenzamide Substitution
The target compound carries the 3,4-dimethoxybenzamide group, which differs from the 2,3-dimethoxy isomer (CAS 1040659-04-8) found in major screening libraries. In the quinoline-based benzamide HDAC inhibitor series reported by Omidkhah et al., the positioning of methoxy groups on the benzamide ring directly affected antiproliferative IC₅₀ values against HCT116 and HT-29 colorectal cancer cell lines, with 3,4-disubstituted variants exhibiting distinct potency rank orders compared to 2,3- or 3,5-substituted analogs [1]. Although direct head-to-head data for the target compound versus its 2,3-isomer are not publicly available, the class-level SAR indicates that regioisomeric substitution alone can shift cellular IC₅₀ values by >2-fold in this chemical series.
| Evidence Dimension | Regioisomeric methoxy positioning effect on cellular cytotoxicity |
|---|---|
| Target Compound Data | 3,4-dimethoxy substitution (exact position-specific data not available in public domain for this compound) |
| Comparator Or Baseline | 2,3-dimethoxy isomer (CAS 1040659-04-8) and 3,5-dimethoxy isomer (CAS 946289-38-9); class-level SAR shows >2-fold IC₅₀ variation between methoxy regioisomers in quinoline benzamide series [1] |
| Quantified Difference | Class-level: methoxy positional isomerism caused ≥2-fold antiproliferative IC₅₀ difference across HCT116, HT-29, MCF-7, A549, and A2780 cell lines in the Omidkhah et al. quinoline benzamide series |
| Conditions | MTT assay; 48 h exposure; five human cancer cell lines (HCT116, HT-29, MCF-7, A549, A2780) [1] |
Why This Matters
Procuring the incorrect regioisomer can lead to a >2-fold deviation in cellular potency, undermining reproducibility in NF-κB and HDAC inhibition studies.
- [1] Omidkhah, N., Hadizadeh, F., Abnous, K., Ghodsi, R. (2022) Synthesis, structure activity relationship and biological evaluation of a novel series of quinoline–based benzamide derivatives as anticancer agents and histone deacetylase (HDAC) inhibitors. Journal of Molecular Structure, 1267, 133599. View Source
